5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione
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Overview
Description
5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione is a complex organic compound belonging to the class of isoindoles. Isoindoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and materials science .
Preparation Methods
The synthesis of 5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione typically involves ring-closure reactions, isoindoline aromatization, and ring transformations . One common method includes the cyclization of benzylic amines under specific catalytic conditions . Industrial production methods may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD) for cycloaddition reactions and palladium catalysts for coupling reactions . Major products formed from these reactions include cycloadducts and substituted isoindoles .
Scientific Research Applications
5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione has significant applications in scientific research. It is used in the development of pharmaceuticals due to its potential antimicrobial, anticancer, and anti-inflammatory properties . In materials science, isoindole derivatives are important for creating advanced materials with unique properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other isoindole derivatives such as 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones . These compounds share similar structural features but may differ in their biological activities and applications . The uniqueness of 5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Properties
CAS No. |
143966-14-7 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-amino-2-(2,4-dimethylphenyl)benzo[e]isoindole-1,3-dione |
InChI |
InChI=1S/C20H16N2O2/c1-11-7-8-17(12(2)9-11)22-19(23)15-10-16(21)13-5-3-4-6-14(13)18(15)20(22)24/h3-10H,21H2,1-2H3 |
InChI Key |
MRTGOOQYPXPLRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C4=CC=CC=C4C(=C3)N)C |
Origin of Product |
United States |
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